2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-2-4-5(3-12)10-7(9)11-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNRZFJLXGDBDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with suitable reagents to form the desired pyrrolo[3,4-d]pyrimidine structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,4-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine exhibit significant antitumor properties. A study demonstrated that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, the compound was tested against several cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can modulate inflammatory pathways and reduce cytokine production in cellular models. This property makes it a candidate for further exploration in treating inflammatory diseases .
Materials Science Applications
Dye and Pigment Production
The compound serves as an intermediate in the synthesis of dyes and pigments used in various industries. Its ability to form stable complexes with metals enhances its utility in creating vibrant colors for textiles and plastics .
Fluorescent Chemo-sensors
Recent advancements have highlighted the use of this compound as a fluorescent sensor for detecting metal ions. The compound's unique electronic properties allow it to exhibit fluorescence upon binding with specific metal ions, making it valuable in environmental monitoring applications .
Organic Synthesis Applications
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions .
Catalytic Applications
The compound has been explored as a catalyst in several organic reactions due to its ability to facilitate bond formation under mild conditions. It has shown promise in promoting reactions such as cross-coupling and cyclization processes .
Case Studies
| Study | Application Focus | Findings |
|---|---|---|
| Zendehdel et al. (2010) | Antitumor Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values < 10 µM. |
| Azeez et al. (2020) | Antimicrobial Properties | Reported effective antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Mobinikhaledi et al. (2021) | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in treated cell lines. |
| Recent Advances (2023) | Fluorescent Chemo-sensors | Developed sensors with high sensitivity for detecting heavy metals in water samples. |
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitution Patterns and Core Modifications
Table 1: Structural Comparison of Pyrrolo[3,4-d]pyrimidine Derivatives
Key Observations :
- Electrophilicity : The dichloro substitution in the target compound increases reactivity at positions 2 and 4, enabling cross-coupling or nucleophilic displacement reactions. This contrasts with amine-substituted analogs (e.g., 2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine), which are less reactive but more stable .
- Aromaticity vs. Saturation : Fully aromatic derivatives (e.g., the target compound) exhibit planar structures conducive to π-π stacking in biological targets, while dihydro or tetrahydro analogs (e.g., 6,7-dihydro derivatives) may improve solubility or alter binding kinetics .
- Steric Effects : Bulky substituents like p-tolyl () or propyl () can hinder interactions with enzyme active sites but may enhance selectivity for specific targets.
Pharmacological Potential
- Chlorine Substituents : The dichloro motif is common in kinase inhibitors (e.g., imatinib analogs), where halogens enhance binding to hydrophobic pockets .
- Methyl Group : The 6-methyl group in the target compound may reduce metabolic degradation compared to hydrogen or larger alkyl chains .
- Comparison with Pyrazolo[3,4-d]pyrimidines : While pyrazolo analogs (–3) show broader reported activities (e.g., antiviral, analgesic), pyrrolo derivatives are less explored but offer distinct electronic profiles due to fewer nitrogen atoms in the fused ring .
Biological Activity
2,4-Dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine (CAS No. 72207759) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolo-pyrimidine scaffold that is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. In a study focused on non-small cell lung cancer (NSCLC), various derivatives were synthesized and evaluated for their inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. The most promising derivative demonstrated an inhibitory activity of 81.9% against EGFR, indicating strong potential as an anticancer agent .
Table 1: Anticancer Activity of Derivatives
| Compound | EGFR Inhibition (%) | Selectivity |
|---|---|---|
| L-18 | 81.9 | High |
| L-19 | 65.4 | Moderate |
| L-20 | 50.1 | Low |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. A study reported that certain derivatives exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective growth inhibition at concentrations as low as 200 µg/mL .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 400 |
The mechanisms by which this compound exerts its biological effects are varied:
- EGFR Inhibition : The compound acts as an inhibitor of the EGFR kinase pathway, which is crucial in the proliferation and survival of cancer cells.
- Antimicrobial Mechanism : Its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Study 1: NSCLC Treatment
In a controlled laboratory setting, researchers synthesized a series of derivatives based on this compound and tested them on NSCLC cell lines. The results indicated that the compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against clinical isolates of E. coli and S. aureus. The results showed that increasing concentrations led to enhanced antibacterial activity, with no observable bacterial growth at higher concentrations .
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing 2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyrimidine precursors. For example, coupling reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (DMT) in anhydrous DMF with N-methylmorpholine as a base can yield pyrrolopyrimidine derivatives. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradients) is critical to isolate the product . Reaction temperatures (e.g., reflux at 80–100°C) and stoichiometric ratios of intermediates (e.g., 1:1.2 molar ratio of amine to triazine) must be optimized to avoid side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substitution patterns (e.g., methyl group at position 6: δ ~2.5 ppm for CH3; dichloro substituents at positions 2 and 4) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 228.03 for C7H6Cl2N3) .
- Melting Point Analysis : Consistency in melting points (e.g., 175–180°C) indicates purity .
Q. How can researchers ensure safe handling of reactive intermediates during synthesis?
- Methodological Answer :
- Use inert atmospheres (N2/Ar) for moisture-sensitive steps (e.g., coupling with DMT) .
- Follow safety protocols for chlorinated intermediates: PPE (gloves, goggles), fume hoods, and neutralization of waste with 10% NaOH before disposal .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Dose-Response Re-evaluation : Confirm activity thresholds using standardized assays (e.g., IC50 values in kinase inhibition studies) .
- Metabolic Stability Tests : Assess if discrepancies arise from compound degradation in vitro vs. in vivo (e.g., liver microsome assays) .
- Structural Confirmation : Re-examine X-ray crystallography or NOESY NMR to verify regiochemistry (e.g., chloro vs. methyl positioning) .
Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced antitumor potency?
- Methodological Answer :
- Substituent Modulation : Replace chlorine at position 4 with electron-withdrawing groups (e.g., CF3) to improve target binding .
- Heterocycle Fusion : Introduce fused rings (e.g., thiophene at position 5) to enhance π-π stacking with kinase active sites .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substitutions that optimize hydrogen bonding with residues like Asp 831 in EGFR .
Q. What mechanistic insights explain the antitumor activity of this compound?
- Methodological Answer :
- Kinase Inhibition Profiling : Screen against panels (e.g., 400+ kinases) to identify primary targets (e.g., JAK2, FLT3) .
- Apoptosis Assays : Measure caspase-3/7 activation in treated cancer cell lines (e.g., HCT-116) to confirm pro-apoptotic mechanisms .
- Resistance Studies : Monitor mutations in target kinases (e.g., T790M in EGFR) using sequencing after long-term exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
